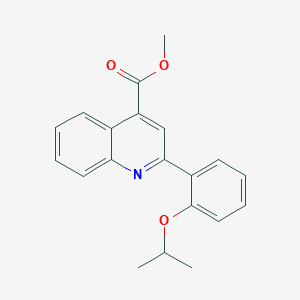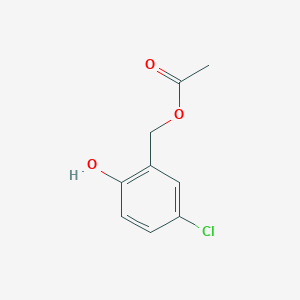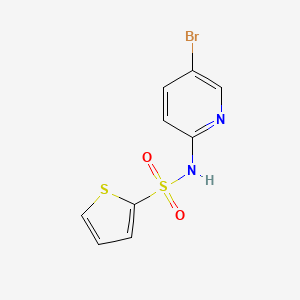
methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate involves the inhibition of the activity of the Wnt/β-catenin signaling pathway. methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate binds to the protein Dishevelled, which is a key component of the Wnt/β-catenin signaling pathway, and prevents its interaction with other proteins in the pathway. This results in the inhibition of the activity of the pathway and the downstream effects that it mediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate are primarily related to its inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of the pathway by methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can lead to decreased cell proliferation and increased cell differentiation. Additionally, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory effects, which could be related to its modulation of T cell activity.
実験室実験の利点と制限
One advantage of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. Additionally, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. One limitation of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to use in certain experimental protocols.
将来の方向性
There are many future directions for research involving methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate. One potential application is in the development of cancer therapies that target the Wnt/β-catenin signaling pathway. Additionally, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate could be used in the development of therapies for neurodegenerative diseases that involve the differentiation of neural stem cells into neurons. Further research is needed to fully understand the potential applications of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in these and other fields of scientific research.
合成法
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxyphenylacetyl chloride, and finally a cyclization reaction with phosphorus oxychloride and dimethylformamide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of many types of cancer. In neurobiology, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to enhance the differentiation of neural stem cells into neurons, which could have implications for the treatment of neurodegenerative diseases. In immunology, methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to modulate the activity of T cells, which could have implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
methyl 2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)24-19-11-7-5-9-15(19)18-12-16(20(22)23-3)14-8-4-6-10-17(14)21-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAGBYKOKAGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)




![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)